N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and an oxazole ring.
Mechanism of Action
Target of Action
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-methyl-1,2-oxazole-3-carboxamide is a benzothiazole-based compound tuberculosis , suggesting that this compound may also target similar pathogens.
Mode of Action
tuberculosis . This suggests that this compound may interact with its targets in a similar manner, leading to the inhibition of pathogen growth.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may affect the biochemical pathways involved in the growth and survival of M. tuberculosis.
Pharmacokinetics
A study on similar benzothiazole derivatives showed a favourable pharmacokinetic profile , suggesting that this compound may also have suitable ADME properties.
Result of Action
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may lead to the inhibition of M. tuberculosis growth at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with various aldehydes or ketones to form the benzothiazole ring .
Industrial Production Methods
Industrial production methods often utilize green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Typically using reagents like Dess-Martin periodinane.
Reduction: Often involves hydrogenation reactions.
Substitution: Commonly occurs at the benzothiazole ring, facilitated by electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups in acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted benzothiazoles and oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-methyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial properties against various strains of bacteria.
Medicine: Explored for its potential anticancer activity, particularly in inhibiting tumor growth.
Industry: Utilized in the development of luminescent materials for white light emission.
Comparison with Similar Compounds
Similar Compounds
N’- (1,3-benzothiazol-2-yl)-arylamides: Known for their antibacterial properties.
2-arylbenzothiazoles: Widely studied for their anticancer activities.
Benzothiazole derivatives: Used in various industrial applications, including as luminescent materials.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-methyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of a benzothiazole ring, a hydroxyphenyl group, and an oxazole ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c1-10-8-14(21-24-10)17(23)19-11-6-7-12(15(22)9-11)18-20-13-4-2-3-5-16(13)25-18/h2-9,22H,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPNHINQFWHVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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